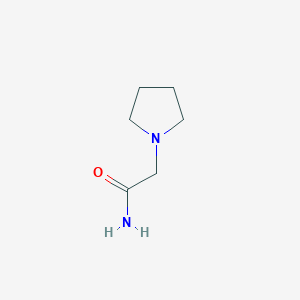
Triisopentyl citrate
Vue d'ensemble
Description
Triisopentyl citrate, also known as tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate, is an organic compound with the molecular formula C21H38O7. It is a citrate ester derived from citric acid and isopentyl alcohol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various materials, particularly in the production of plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triisopentyl citrate is synthesized through the esterification of citric acid with isopentyl alcohol. The reaction typically involves heating citric acid and isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process. The general reaction can be represented as follows:
Citric Acid+3Isopentyl Alcohol→Triisopentyl Citrate+3Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Esterification: As mentioned, this compound is formed through the esterification of citric acid with isopentyl alcohol.
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to citric acid and isopentyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Esterification: Citric acid, isopentyl alcohol, acid catalysts (e.g., sulfuric acid).
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed:
Hydrolysis: Citric acid and isopentyl alcohol.
Applications De Recherche Scientifique
Triisopentyl citrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its biocompatibility and potential use in medical devices and drug delivery systems.
Industry: Employed in the manufacturing of flexible PVC products, coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action of triisopentyl citrate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains, allowing them to move more freely and enhancing the material’s overall flexibility and durability.
Comparaison Avec Des Composés Similaires
Triethyl citrate: Another citrate ester used as a plasticizer, known for its use in food packaging and pharmaceuticals.
Tributyl citrate: Used as a plasticizer in various applications, including food contact materials and medical devices.
Acetyl tributyl citrate: A modified form of tributyl citrate with improved thermal stability and lower volatility.
Uniqueness of Triisopentyl Citrate: this compound is unique due to its specific esterification with isopentyl alcohol, which imparts distinct physical and chemical properties. Compared to other citrate esters, this compound offers a balance of flexibility, durability, and biocompatibility, making it suitable for a wide range of applications, particularly in environmentally friendly and biodegradable materials.
Propriétés
IUPAC Name |
tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-15(2)7-10-26-18(22)13-21(25,20(24)28-12-9-17(5)6)14-19(23)27-11-8-16(3)4/h15-17,25H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJMYWFCNCIEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(CC(=O)OCCC(C)C)(C(=O)OCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170791 | |
| Record name | Triisopentyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-10-8 | |
| Record name | 1,2,3-Tris(3-methylbutyl) 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopentyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopentyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopentyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)

